molecular formula C10H10O4 B7882160 (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate

Cat. No.: B7882160
M. Wt: 194.18 g/mol
InChI Key: STNUOVLUOQBREL-UHDJGPCESA-N
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Description

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate is an organic compound with a unique structure that includes a phenyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate typically involves the condensation of benzaldehyde with pyruvic acid under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of benzoic acid or benzophenone derivatives.

    Reduction: Formation of phenylbutanol or phenylbutane derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated phenylbutenoic acid derivatives.

Scientific Research Applications

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-oxo-4-phenylbut-3-enoic acid: Similar structure but without the hydrate form.

    4-phenylbut-3-enoic acid: Lacks the oxo group.

    2-oxo-4-phenylbutanoic acid: Similar but with a saturated butanoic acid backbone.

Uniqueness

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate is unique due to its specific structural features, including the presence of both an oxo group and a phenyl group attached to a butenoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-oxo-4-phenylbut-3-enoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-7H,(H,12,13);1H2/b7-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNUOVLUOQBREL-UHDJGPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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